N-乙酰-3-羟基-L-苯丙氨酸

描述

N-acetyl-3-hydroxy-L-phenylalanine is an acetyl derivative of L-phenylalanine . It is an essential amino acid produced for medical, feed, and nutritional applications such as in the preparation of aspartame . It is also applied as an antidepressant .

Synthesis Analysis

N-acetyl-L-phenylalanine is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine, which are employed as versatile building blocks in peptide synthesis .Molecular Structure Analysis

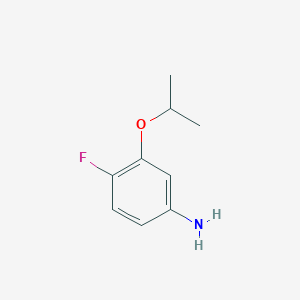

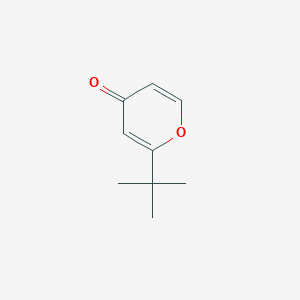

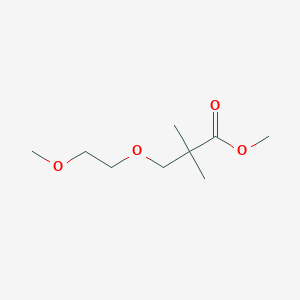

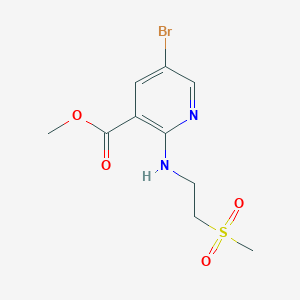

The molecular structure of N-acetyl-3-hydroxy-L-phenylalanine contains a total of 29 bonds; 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis

N-acetyl-L-phenylalanine can be used as a reactant to synthesize N-acetyl phenylalanine methyl ester by esterification reaction with methanol using Mukaiyama’s reagent . It can also be used to synthesize acetylaminocyclohexane propanoic acid by rhodium-catalyzed hydrogenation reaction .Physical And Chemical Properties Analysis

N-acetyl-3-hydroxy-L-phenylalanine has a molecular weight of 207.2258 . It is a solid substance that is soluble in ethanol, methanol, acetone, and DMF . Its density is 1.2±0.1 g/cm3 .科学研究应用

酶反应和水解研究

酶催化水解的pH依赖性:Cornish-Bowden和Knowles(1969年)的研究考察了胃蛋白酶催化的肽底物(包括N-乙酰-L-苯丙氨酸-L-苯丙氨酸)的pH依赖性,揭示了该酶行为和底物结合机制的关键见解 (Cornish-Bowden & Knowles, 1969)。

酶功能的结构分析:Kato等人(2023年)研究了Burkholderia和Variovorax物种的N-乙酰-(R)-β-苯丙氨酸酰化酶的结构功能关系。这项研究为N-乙酰-3-羟基-L-苯丙氨酸相关的分子结构和酶活性提供了见解 (Kato et al., 2023)。

分子识别和复合物形成

- 环糊精复合物中的手性识别:Alexander等人(2002年)对β-环糊精复合物中氨基酸衍生物的分子识别进行了研究,包括N-乙酰-L-苯丙氨酸。他们发现N-乙酰-苯丙氨酸的异构体复合物之间的晶体学顺序存在显著差异 (Alexander et al., 2002)。

酶抑制和机制研究

- N-乙酰-L-苯丙氨酸作为酶抑制剂:Kozlov和Zavada(1975年)研究了N-乙酰-L-苯丙氨酸在N-乙酰-L-苯丙氨酸-L-酪氨酸的胃蛋白水解中的抑制作用。他们的工作有助于理解酶催化水解的pH依赖性机制 (Kozlov & Zavada, 1975)。

蛋白质修饰和代谢中的应用

体内蛋白质修饰:Zhang等人(2003年)开发了一种方法,将m-乙酰-L-苯丙氨酸等非天然氨基酸纳入大肠杆菌蛋白质中。这种技术对研究蛋白质结构和功能具有重要意义 (Zhang et al., 2003)。

苯丙氨酸羟化和生物合成:Zhang、Ames和Walsh(2011年)鉴定了一种苯丙氨酸3-羟化酶,催化苯丙氨酸羟化为间-酪氨酸。这一发现对理解涉及苯丙氨酸的代谢途径至关重要 (Zhang, Ames, & Walsh, 2011)。

氨基酸衍生物和生物化学

- N-酰基衍生物的生化分析:Fones和Lee(1953年)研究了酰化酶I和羧肽酶对苯丙氨酸N-酰基衍生物的水解。他们的工作揭示了底物结构对酶易感性的影响,与N-乙酰-3-羟基-L-苯丙氨酸相关 (Fones & Lee, 1953)。

生物系统中的保护作用

- 对自由基的保护作用:Tsakiris等人(2000年)探讨了L-苯丙氨酸对由自由基诱导的脑乙酰胆碱酯酶抑制的保护作用。这项研究有助于理解N-乙酰-3-羟基-L-苯丙氨酸等相关化合物的潜在保护作用 (Tsakiris et al., 2000)。

安全和危害

未来方向

Future research on N-acetyl-3-hydroxy-L-phenylalanine could focus on its potential applications in the treatment of various diseases. For example, one study found that N-acetyl-L-phenylalanine showed slight inhibitory properties on the DD-peptidases 64–575 II and R39 from Actinomadura R39 . Another study suggested that the strategy of Cinnamomum bodinieri to cope with alkali stress may be to increase osmotic regulation and antioxidant activity by accumulating alkaloids, flavonoids secondary metabolites, and N-acetyl-L-phenylalanine .

作用机制

Target of Action

N-acetyl-3-hydroxy-L-phenylalanine is a member of the N-acyl aromatic amino acids (NA-ArAAs) family . This family of lipids is structurally related to the endocannabinoid anandamide and is often referred to as a family of endocannabinoid-related lipids

Mode of Action

The mode of action of N-acetyl-3-hydroxy-L-phenylalanine involves its interaction with its targets, leading to changes in cellular functions . .

Biochemical Pathways

The biosynthesis and metabolism of N-acetyl-3-hydroxy-L-phenylalanine involve various biochemical pathways. Biologically, the carboxyl group is activated by the formation of an acyl phosphate, an adenylate, or a thioester (like an acyl-CoA) . A balance between biosynthesis and degradation is crucial in maintaining the cellular concentration of the NA-ArAAs .

Pharmacokinetics

It’s known that the lipo-amino acids bind to serum albumin, which serves to protect the lipo-amino acids from degradation and provides a thermodynamic driving force for synthesis by decreasing the serum concentration of the “free” lipo-amino acid .

Result of Action

It’s known that the fatty acid amides, including n-acetyl-3-hydroxy-l-phenylalanine, are biologically important lipids resulting from a fatty acid and a biogenic amine linked together in an amide bond .

属性

IUPAC Name |

(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAKBHDGWJUAPT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731860 | |

| Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64325-07-1 | |

| Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)

![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)